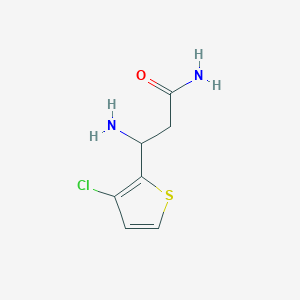
Gnetupendin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gnetupendin A is a stilbenoid compound isolated from the lianas of Gnetum pendulum, a plant species belonging to the Gnetaceae family . Stilbenoids are a type of natural phenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gnetupendin A involves the isolation of the compound from the lianas of Gnetum pendulum. The isolation process typically includes extraction with organic solvents followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound . The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature.
Industrial Production Methods
Currently, there are no well-established industrial production methods for this compound. The compound is primarily obtained through natural extraction from Gnetum pendulum. Further research and development are needed to explore potential synthetic or biotechnological production methods.
化学反応の分析
Types of Reactions
Gnetupendin A, like other stilbenoids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in the reactions of stilbenoids like this compound include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nitric acid (HNO₃)
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrostilbenes.
科学的研究の応用
作用機序
The mechanism of action of Gnetupendin A involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer activity: This compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.
Antiviral activity: The compound inhibits viral replication by targeting viral enzymes and proteins.
類似化合物との比較
Gnetupendin A is part of a broader class of stilbenoids, which includes compounds such as:
Resveratrol: Known for its antioxidant and anticancer properties, resveratrol is found in grapes and red wine.
Piceatannol: A derivative of resveratrol, piceatannol has similar biological activities and is found in various plants.
Pterostilbene: Another resveratrol derivative, pterostilbene is known for its antioxidant and anti-inflammatory effects.
Uniqueness of this compound
This compound stands out due to its unique structural features and specific biological activities. Unlike resveratrol and its derivatives, this compound is primarily isolated from Gnetum pendulum and exhibits distinct antiviral properties .
特性
分子式 |
C22H20O5 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-4-[(4-hydroxyphenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H20O5/c1-27-22-11-15(5-9-20(22)25)2-6-16-12-18(24)13-21(26)19(16)10-14-3-7-17(23)8-4-14/h2-9,11-13,23-26H,10H2,1H3/b6-2+ |
InChIキー |
VFHNCULLCMIZKI-QHHAFSJGSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C2=C(C(=CC(=C2)O)O)CC3=CC=C(C=C3)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC2=C(C(=CC(=C2)O)O)CC3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


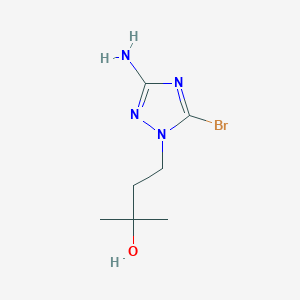
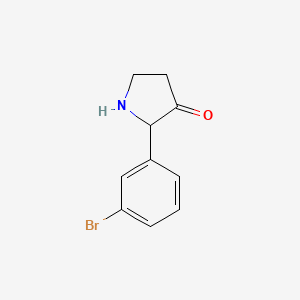
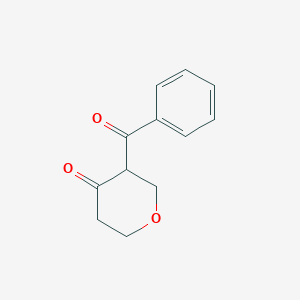
![(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13074346.png)
![2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13074349.png)
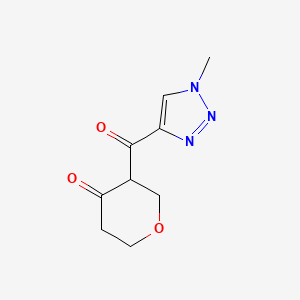
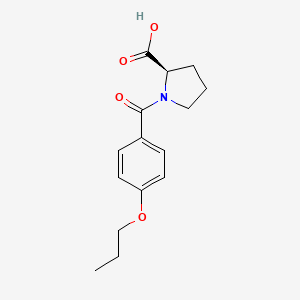
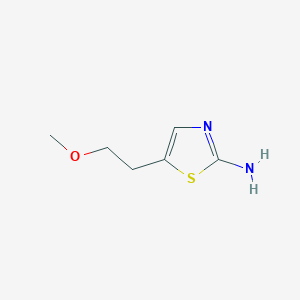
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)
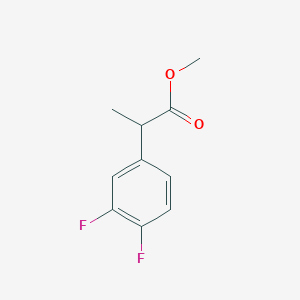

![3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074386.png)
